molecular formula C13H14ClNO B8175557 2-Chloro-6-isobutoxyquinoline

2-Chloro-6-isobutoxyquinoline

Cat. No.: B8175557
M. Wt: 235.71 g/mol
InChI Key: MAVIKTCMBJILRM-UHFFFAOYSA-N
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Description

2-Chloro-6-isobutoxyquinoline is a quinoline derivative featuring a chlorine substituent at position 2 and an isobutoxy group (-OCH₂CH(CH₃)₂) at position 5. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization. The chlorine atom and bulky isobutoxy group in this compound influence its electronic, steric, and physicochemical properties, making it distinct from simpler quinoline analogs.

Properties

IUPAC Name

2-chloro-6-(2-methylpropoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-9(2)8-16-11-4-5-12-10(7-11)3-6-13(14)15-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVIKTCMBJILRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isobutoxyquinoline typically involves the following steps:

    Starting Material: The synthesis begins with quinoline as the starting material.

    Chlorination: The quinoline undergoes chlorination to introduce the chlorine atom at the 2-position. This can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

    Isobutoxylation: The chlorinated quinoline is then subjected to an alkylation reaction with isobutyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the isobutoxy group at the 6-position.

Industrial Production Methods: Industrial production of 2-Chloro-6-isobutoxyquinoline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-isobutoxyquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA) under mild conditions.

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4) under anhydrous conditions.

Major Products:

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

Scientific Research Applications

2-Chloro-6-isobutoxyquinoline has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimalarial, antimicrobial, and anticancer activities.

    Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isobutoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and isobutoxy group enhance its binding affinity and specificity towards these targets. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences and molecular characteristics:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
2-Chloro-6-isobutoxyquinoline C₁₃H₁₄ClNO Cl (2), isobutoxy (6) ~235.7 Chlorine, ether, quinoline
6-Chloroisoquinoline C₉H₆ClN Cl (6) 163.6 Chlorine, isoquinoline core
2-Chloro-6-methoxyquinoline-3-carbaldehyde C₁₁H₈ClNO₂ Cl (2), methoxy (6), aldehyde (3) 229.6 Chlorine, methoxy, aldehyde

Key Observations :

  • Core Structure: 2-Chloro-6-isobutoxyquinoline and 2-chloro-6-methoxyquinoline-3-carbaldehyde share a quinoline backbone, whereas 6-chloroisoquinoline is an isoquinoline derivative. Isoquinolines exhibit distinct electronic properties due to the nitrogen atom’s position, which affects aromaticity and reactivity .
  • Substituent Effects : The isobutoxy group in the target compound is bulkier than the methoxy group in , leading to increased steric hindrance. This may reduce reactivity in substitution reactions but enhance lipophilicity for biological applications.

Physicochemical Properties

Solubility and Lipophilicity:
  • 2-Chloro-6-isobutoxyquinoline: The bulky isobutoxy group enhances lipophilicity (logP ~3.5–4.0 estimated), favoring membrane permeability but reducing water solubility.
  • 6-Chloroisoquinoline : Smaller molecular size and lack of oxygen-containing groups result in moderate lipophilicity (logP ~2.5), with higher water solubility compared to the target compound.
Thermal Stability:
  • The isobutoxy group’s steric bulk may stabilize 2-Chloro-6-isobutoxyquinoline against thermal degradation compared to methoxy analogs.

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